BI-0252

Descripción

Propiedades

IUPAC Name |

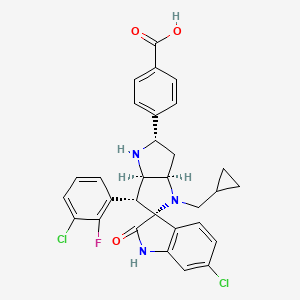

4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26Cl2FN3O3/c31-18-10-11-20-23(12-18)35-29(39)30(20)25(19-2-1-3-21(32)26(19)33)27-24(36(30)14-15-4-5-15)13-22(34-27)16-6-8-17(9-7-16)28(37)38/h1-3,6-12,15,22,24-25,27,34H,4-5,13-14H2,(H,35,39)(H,37,38)/t22-,24+,25+,27-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPUFNJKOGKOOG-MHODHZNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C3CC(NC3C(C24C5=C(C=C(C=C5)Cl)NC4=O)C6=C(C(=CC=C6)Cl)F)C7=CC=C(C=C7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2[C@@H]3C[C@H](N[C@@H]3[C@H]([C@]24C5=C(C=C(C=C5)Cl)NC4=O)C6=C(C(=CC=C6)Cl)F)C7=CC=C(C=C7)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26Cl2FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of BI-2536 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2536 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle.[1][2][3][4][5] Overexpressed in a wide variety of human cancers, PLK1 is a key regulator of mitosis, and its inhibition has emerged as a promising therapeutic strategy.[1][6] This technical guide provides an in-depth overview of the mechanism of action of BI-2536 in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. It is important to note that while the user requested information on "BI-0252," publicly available scientific literature extensively documents the PLK1 inhibitor "BI-2536." This guide will focus on BI-2536, assuming "this compound" was a typographical error.

Core Mechanism of Action: Mitotic Arrest and Apoptosis

The primary mechanism of action of BI-2536 in cancer cells is the induction of mitotic arrest, which subsequently leads to apoptosis (programmed cell death).[4][7][8] PLK1 is essential for multiple stages of mitosis, including centrosome maturation, bipolar spindle formation, and chromosome segregation.[2][6][9] By inhibiting PLK1, BI-2536 disrupts these critical processes, causing cells to arrest in the G2/M phase of the cell cycle, specifically in prometaphase with aberrant mitotic spindles, often appearing as monopolar spindles.[7][10][11] This prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering the intrinsic apoptotic pathway.[10]

Quantitative Data

The efficacy of BI-2536 has been quantified across various cancer cell lines and against its target kinases. The following tables summarize key inhibitory concentrations.

Table 1: In Vitro Inhibitory Activity of BI-2536 against PLK Family Kinases

| Kinase | IC50 (nM) |

| PLK1 | 0.83[3][5][12] |

| PLK2 | 3.5[1][12] |

| PLK3 | 9.0[1][12] |

Table 2: Half-maximal Effective Concentration (EC50) of BI-2536 in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (nM) |

| HCT 116 | Colon Carcinoma | 2-25[1][13] |

| BxPC-3 | Pancreatic Carcinoma | 2-25[1] |

| A549 | Lung Carcinoma | 2-25[1][13] |

| HeLa | Cervical Cancer | 2-25[13] |

| NCI-H460 | Lung Carcinoma | 2-25 |

| CAL62 | Anaplastic Thyroid Carcinoma | 1.4-5.6[13] |

| OCUT-1 | Anaplastic Thyroid Carcinoma | 1.4-5.6[13] |

| SW1736 | Anaplastic Thyroid Carcinoma | 1.4-5.6[13] |

| 8505C | Anaplastic Thyroid Carcinoma | 1.4-5.6[13] |

| ACT-1 | Anaplastic Thyroid Carcinoma | 1.4-5.6[13] |

| Neuroblastoma Cell Lines | Neuroblastoma | <100[7][14] |

Signaling Pathways Modulated by BI-2536

BI-2536, through its inhibition of PLK1, impacts several critical signaling pathways that regulate cell cycle progression and apoptosis.

Inhibition of PLK1 by BI-2536 disrupts the delicate balance of mitotic regulators. PLK1 normally phosphorylates and activates Cdc25C, a phosphatase that activates the CDK1/Cyclin B complex, a key driver of mitotic entry.[9] Simultaneously, PLK1 inhibits Wee1 kinase, which is a negative regulator of CDK1.[9] By blocking PLK1, BI-2536 prevents the full activation of CDK1/Cyclin B, leading to defects in mitotic progression.

Furthermore, PLK1 has been shown to interact with and inhibit the pro-apoptotic function of the tumor suppressor p53. Inhibition of PLK1 by BI-2536 can therefore unleash the apoptotic activity of p53 in cancer cells.[10] BI-2536 treatment also affects the levels of Bcl-2 family proteins, increasing the pro-apoptotic protein Bad while decreasing the pro-survival protein Bcl-xL.[2] Additionally, PLK1 signaling intersects with the mTORC1 pathway, and inhibition of PLK1 can attenuate autophagy.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of BI-2536.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of BI-2536 on cancer cells.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete growth medium

-

BI-2536 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of BI-2536 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the BI-2536 dilutions (or vehicle control, DMSO) to the respective wells.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following BI-2536 treatment.[13]

Materials:

-

Cancer cell line of interest

-

BI-2536

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of BI-2536 (e.g., 10-100 nM) for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C overnight.

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, exciting at 488 nm and collecting emission at ~617 nm.

-

Analyze the resulting DNA content histograms using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the detection of apoptosis induced by BI-2536.[15]

Materials:

-

Cancer cell line of interest

-

BI-2536

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with BI-2536 for the desired time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

FITC signal (Annexin V) is detected in the FL1 channel.

-

PI signal is detected in the FL2 or FL3 channel.

-

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Conclusion

BI-2536 is a potent inhibitor of PLK1 that effectively induces mitotic arrest and apoptosis in a wide range of cancer cell lines. Its mechanism of action is centered on the disruption of critical mitotic processes, leading to the activation of the spindle assembly checkpoint and subsequent cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of PLK1 inhibition in oncology. The intricate interplay of BI-2536 with key signaling pathways, including those governed by p53 and mTOR, underscores the multifaceted nature of its anti-cancer activity and provides a rationale for its continued investigation in clinical settings.[1][3][9][16][17]

References

- 1. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 5. BI 2536 | Cell Signaling Technology [cellsignal.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Co-inhibition of polo-like kinase 1 and Aurora kinases promotes mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The small-molecule inhibitor BI 2536 reveals novel insights into mitotic roles of polo-like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The efficacy and safety of BI 2536, a novel Plk-1 inhibitor, in patients with stage IIIB/IV non-small cell lung cancer who had relapsed after, or failed, chemotherapy: results from an open-label, randomized phase II clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-0252: A Technical Guide to a Potent Spiro-Oxindole Inhibitor of the MDM2-p53 Interaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and biological activity of BI-0252, a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction. All data presented herein is collated from publicly available scientific literature, with a focus on providing detailed experimental methodologies and clear data presentation.

Core Chemical and Physicochemical Properties

This compound is a complex heterocyclic molecule featuring a spiro-oxindole scaffold. Its discovery was first reported by Gollner and colleagues in the Journal of Medicinal Chemistry in 2016.[1][2] The molecule was designed to be a chemically stable and orally active inhibitor of the MDM2-p53 interaction.[1][2]

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | 4-((2S,3R,3aS,5R,6aS)-6'-chloro-3-(3-chloro-2-fluorophenyl)-1-(cyclopropylmethyl)-2'-oxo-3,3a,4,5,6,6a-hexahydro-1H-spiro[cyclopenta[b]pyrrole-2,3'-indolin]-5-yl)benzoic acid[1] |

| CAS Number | 1818291-27-8[3] |

| Molecular Formula | C₃₁H₂₇Cl₂FN₂O₃[3] |

| SMILES | Clc1cccc(c1F)C4N(CC2CC2)C3CC(C(c5ccc(cc5)C(=O)O)C3)C42c6cc(Cl)ccc6NC2=O |

| Molecular Weight | 565.46 g/mol [3] |

Physicochemical Properties

| Property | Value | Experimental Method |

| logP (calculated) | 4.8 | Calculated using software based on chemical structure. |

| pKa (predicted) | ~4.2 (acidic) | Predicted using computational models. |

| Solubility | Soluble in DMSO[3] | Not specified. |

| Appearance | White to off-white solid | Not specified. |

Mechanism of Action: Inhibition of the MDM2-p53 Interaction

This compound functions by disrupting the interaction between the MDM2 oncoprotein and the p53 tumor suppressor. In many cancers with wild-type p53, the function of p53 is abrogated by the overexpression of MDM2, which is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By binding to the p53-binding pocket of MDM2, this compound prevents this interaction, leading to the stabilization and activation of p53. This, in turn, can induce cell cycle arrest, apoptosis, and senescence in cancer cells.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that involves the construction of the complex spiro-oxindole core. The key step is a [3+2] cycloaddition reaction.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is provided in the supplementary information of the primary publication by Gollner et al. (2016). The general workflow is as follows:

Experimental Protocols

This assay was used to determine the in vitro potency of this compound in inhibiting the MDM2-p53 interaction.

-

Principle: A competitive binding assay where the displacement of a fluorescently labeled p53-derived peptide from the MDM2 protein by the inhibitor results in a decrease in the FRET signal.

-

Methodology:

-

Recombinant human MDM2 protein (amino acids 2-188) tagged with glutathione S-transferase (GST) and a biotinylated p53-derived peptide (12-mer) were used.

-

The assay was performed in a 384-well plate in a final volume of 20 µL.

-

This compound was serially diluted in DMSO and added to the wells.

-

The MDM2 protein and the p53 peptide were then added, followed by the addition of europium cryptate-labeled anti-GST antibody and XL665-labeled streptavidin.

-

After incubation at room temperature, the HTRF signal was measured.

-

IC₅₀ values were calculated from the dose-response curves.

-

This assay was used to assess the anti-proliferative activity of this compound in cancer cell lines.

-

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in tissue culture medium. The amount of formazan produced is directly proportional to the number of living cells.

-

Methodology:

-

Cancer cell lines (e.g., SJSA-1 osteosarcoma cells, which have MDM2 amplification and wild-type p53) were seeded in 96-well plates.

-

After allowing the cells to attach, they were treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

At the end of the treatment period, the MTS reagent was added to each well.

-

The plates were incubated to allow for the color change to develop.

-

The absorbance was measured at 490 nm using a microplate reader.

-

GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values were determined.

-

The in vivo efficacy of this compound was evaluated in a mouse xenograft model using the SJSA-1 human osteosarcoma cell line.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the drug on tumor growth is then monitored over time.

-

Methodology:

-

Female immunodeficient mice (e.g., NMRI-nude mice) were used.

-

SJSA-1 cells were subcutaneously injected into the flank of the mice.

-

Once the tumors reached a palpable size, the mice were randomized into vehicle control and treatment groups.

-

This compound was administered orally at specified doses and schedules.

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, the tumors were excised and weighed.

-

Biological Activity

This compound has demonstrated potent and selective activity in both biochemical and cellular assays, as well as significant anti-tumor efficacy in in vivo models.

| Assay | Cell Line/System | Result (IC₅₀/GI₅₀) |

| MDM2-p53 HTRF Assay | Biochemical | 1.1 nM |

| Cellular Proliferation (MTS) | SJSA-1 (osteosarcoma) | 13 nM |

| Cellular Proliferation (MTS) | LNCaP (prostate cancer, wt p53) | 280 nM |

| Cellular Proliferation (MTS) | PC-3 (prostate cancer, p53 null) | >10,000 nM |

In the SJSA-1 xenograft model, oral administration of this compound resulted in significant tumor growth inhibition.

Conclusion

This compound is a highly potent and orally bioavailable small molecule inhibitor of the MDM2-p53 interaction. Its well-defined chemical structure, favorable physicochemical properties, and robust biological activity make it a valuable tool for cancer research and a promising candidate for further drug development. The detailed experimental protocols provided in the primary literature offer a solid foundation for researchers to replicate and build upon these findings.

References

Target Validation of BI-0252 in p53 Wild-Type Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of BI-0252, a potent and selective inhibitor of the MDM2-p53 interaction, in tumors harboring wild-type p53. This document outlines the core mechanism of action, key experimental data, and detailed protocols for the validation of this compound as a therapeutic agent in this context.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1] In normal, unstressed cells, the activity and protein levels of p53 are kept low through a negative feedback loop involving the E3 ubiquitin ligase MDM2.[2] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[3] In many cancers with wild-type p53, the p53 pathway is often inactivated through the overexpression of MDM2.[1] This makes the disruption of the MDM2-p53 interaction a compelling therapeutic strategy for reactivating p53's tumor-suppressive functions.[2]

This compound is a novel, orally active small molecule inhibitor designed to specifically block the MDM2-p53 interaction.[3][4] By binding to the p53-binding pocket of MDM2, this compound prevents the degradation of p53, leading to its accumulation and the subsequent activation of downstream pathways that induce cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[3]

Mechanism of Action of this compound

This compound functions by competitively inhibiting the protein-protein interaction between MDM2 and p53. This restores p53 function, leading to the transcriptional activation of p53 target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Assay Type | Metric | Value | Cell Line | Reference |

| MDM2-p53 Interaction | IC50 | 4 nM | Biochemical Assay | [3][4] |

| Cell Viability | IC50 | 471 nM | SJSA-1 (p53 wild-type) | [5] |

Table 2: In Vivo Efficacy of this compound in SJSA-1 Xenograft Model

| Treatment Group | Dosing Schedule | Tumor Growth Inhibition | Apoptosis Induction | Reference |

| This compound | 25 mg/kg/day (oral) | Regression in all animals | Observed | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target validation of this compound.

MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: To quantify the inhibitory activity of this compound on the MDM2-p53 protein-protein interaction.

Materials:

-

Recombinant human MDM2 protein

-

Biotinylated p53 peptide

-

Europium cryptate-labeled streptavidin (donor)

-

XL665-labeled anti-tag antibody (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the MDM2 protein, biotinylated p53 peptide, and the diluted this compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding.

-

Add the HTRF detection reagents (europium cryptate-labeled streptavidin and XL665-labeled anti-tag antibody).

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Western Blot Analysis for p53 and Downstream Targets

Objective: To assess the effect of this compound on the protein levels of p53 and its transcriptional targets (e.g., p21, MDM2) in p53 wild-type cancer cells.

Materials:

-

p53 wild-type cancer cell line (e.g., SJSA-1)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability of p53 wild-type cancer cells.

Materials:

-

p53 wild-type cancer cell line (e.g., SJSA-1)

-

This compound

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Plot the cell viability against the compound concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a p53 wild-type cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

SJSA-1 cancer cells

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject SJSA-1 cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound or vehicle orally according to the dosing schedule.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for target validation of an MDM2-p53 inhibitor like this compound.

Conclusion

The target validation of this compound in p53 wild-type tumors demonstrates a clear mechanism of action and potent anti-tumor activity both in vitro and in vivo. By effectively inhibiting the MDM2-p53 interaction, this compound successfully reactivates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of this compound and similar compounds as targeted cancer therapies.

References

- 1. Frontiers | Recent findings on the role of wild-type and mutant p53 in cancer development and therapy [frontiersin.org]

- 2. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Binding Affinity of BI-0252 with the MDM2 Protein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of BI-0252, a potent and orally active inhibitor of the MDM2-p53 protein-protein interaction. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathway, offering valuable insights for researchers in oncology and drug discovery.

Quantitative Binding Affinity of this compound to MDM2

This compound is a highly potent inhibitor of the MDM2-p53 interaction, demonstrating low nanomolar efficacy in biochemical assays. The primary quantitative measure of its binding affinity is the half-maximal inhibitory concentration (IC50), which has been consistently reported to be 4 nM .[1][2][3][4] While the IC50 value provides a functional measure of potency, other binding constants such as the dissociation constant (Kd) and the inhibition constant (Ki) are crucial for a complete understanding of the molecular interaction. A summary of the available quantitative data is presented in the table below.

| Parameter | Value | Assay | Reference |

| IC50 | 4 nM | HTRF Assay | [1] |

Further analysis of the primary literature is required to ascertain specific Kd and Ki values for this compound.

The MDM2-p53 Signaling Pathway and the Mechanism of Action of this compound

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest, DNA repair, and apoptosis. The E3 ubiquitin ligase MDM2 is a key negative regulator of p53. Under normal physiological conditions, MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. This creates a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of wild-type p53 and allowing for uncontrolled cell proliferation.

This compound is a small molecule inhibitor designed to disrupt the MDM2-p53 interaction. By binding to the p53-binding pocket on MDM2, this compound competitively inhibits the binding of p53. This prevents the MDM2-mediated ubiquitination and degradation of p53, leading to the stabilization and accumulation of p53 in the nucleus. The elevated levels of active p53 can then induce the transcription of its target genes, such as CDKN1A (p21) and PUMA, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Below is a diagram illustrating the MDM2-p53 signaling pathway and the mechanism of action of this compound.

Caption: MDM2-p53 signaling pathway and this compound inhibition.

Experimental Protocols for Determining Binding Affinity

The binding affinity of compounds like this compound to MDM2 is typically determined using a variety of in vitro biochemical assays. The following sections provide detailed methodologies for common techniques used in this context.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a robust, high-throughput method for measuring protein-protein interactions. It is based on Förster Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.

Experimental Workflow:

Caption: Workflow for an HTRF-based MDM2-p53 binding assay.

Detailed Protocol:

-

Reagents and Buffers:

-

Assay Buffer: Phosphate-buffered saline (PBS) pH 7.4, 0.1% Bovine Serum Albumin (BSA), 0.05% Tween-20.

-

Proteins: Recombinant human GST-tagged MDM2 and biotinylated p53 peptide (e.g., residues 13-29).

-

Detection Reagents: Europium (Eu3+) cryptate-labeled anti-GST antibody (donor) and XL665-conjugated streptavidin (acceptor).

-

-

Assay Procedure:

-

A solution of GST-MDM2 and biotin-p53 peptide is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared and added to the wells of a low-volume 384-well plate.

-

The protein mixture is then added to the wells containing the compound.

-

The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

-

A mixture of the HTRF detection reagents is added to the wells.

-

The plate is incubated for another period (e.g., 60 minutes) at room temperature in the dark.

-

The fluorescence is read on an HTRF-compatible plate reader at two wavelengths: 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

-

Data Analysis:

-

The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

The data are plotted as the HTRF ratio versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous technique that measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger molecule.

Experimental Workflow:

Caption: Workflow for a Fluorescence Polarization MDM2-p53 assay.

Detailed Protocol:

-

Reagents and Buffers:

-

FP Buffer: For example, 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide.

-

Protein: Recombinant human MDM2 protein.

-

Tracer: A fluorescently labeled p53-derived peptide (e.g., with fluorescein or TAMRA).

-

-

Assay Procedure:

-

A solution of MDM2 and the fluorescent p53 peptide is prepared in the FP buffer. The concentrations are optimized to achieve a significant polarization window.

-

Serial dilutions of this compound are prepared.

-

The MDM2 and fluorescent peptide mixture is added to the wells of a black, low-volume microplate.

-

The this compound dilutions are then added to the wells.

-

The plate is incubated for a specific time (e.g., 30 minutes) at room temperature, protected from light.

-

The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters and polarizers.

-

-

Data Analysis:

-

The fluorescence polarization values (in millipolarization units, mP) are plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is calculated by fitting the data to a suitable dose-response curve.

-

Conclusion

This compound is a potent, low-nanomolar inhibitor of the MDM2-p53 protein-protein interaction. Its mechanism of action involves the direct binding to MDM2, leading to the stabilization and activation of p53, and subsequent induction of apoptosis in cancer cells. The binding affinity of this compound can be accurately quantified using robust biochemical assays such as HTRF and Fluorescence Polarization. The detailed protocols and workflow diagrams provided in this guide offer a framework for researchers to further investigate this compound and other MDM2-p53 inhibitors in the pursuit of novel cancer therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeted Synthesis of Complex Spiro[3H‐indole‐3,2′‐pyrrolidin]‐2(1H)‐ones by Intramolecular Cyclization of Azomethine Ylides: Highly Potent MDM2–p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the BI-0252-p53 Interaction

This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor this compound and the p53 tumor suppressor pathway. It details the mechanism of action, relevant signaling pathways, quantitative data, and key experimental protocols for studying this interaction.

Introduction: The p53-MDM2 Axis as a Therapeutic Target

The tumor protein p53 is a critical tumor suppressor that regulates cellular responses to stress, including DNA damage, by inducing cell-cycle arrest, senescence, or apoptosis.[1] The function of p53 is tightly controlled by its principal cellular antagonist, MDM2, an E3 ubiquitin ligase.[2] MDM2 binds to the transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This interaction forms a negative feedback loop, as p53 itself transcriptionally activates the MDM2 gene.[1] In many cancers with wild-type p53, this regulatory axis is hijacked through the overexpression of MDM2, effectively neutralizing p53's tumor-suppressive functions. Consequently, inhibiting the MDM2-p53 protein-protein interaction has emerged as a promising strategy for cancer therapy.[2][3]

This compound is a potent and orally active small molecule inhibitor designed to disrupt the MDM2-p53 interaction, thereby reactivating p53 signaling in cancer cells.[1]

Mechanism of Action of this compound

This compound functions as a highly specific antagonist of the MDM2-p53 interaction. By binding to the p53-binding pocket of MDM2, this compound sterically hinders the association between the two proteins. This disruption prevents MDM2-mediated ubiquitination and degradation of p53, leading to the accumulation and activation of p53 in the nucleus.[1][2] Activated p53 then functions as a transcription factor, upregulating the expression of its target genes. This leads to the induction of downstream cellular processes such as cell-cycle arrest and apoptosis, primarily through the activation of genes like CDKN1A (p21) and BBC3 (PUMA).[1] The specificity of this compound for the MDM2-p53 pathway has been confirmed by experiments showing that its effects are abrogated by the knockdown of p53.[4]

The p53-MDM2 Signaling Pathway and this compound Intervention

The diagram below illustrates the negative feedback loop between p53 and MDM2 and the point of intervention for this compound. In normal unstressed cells, MDM2 keeps p53 levels low. Upon cellular stress, this interaction is disrupted, allowing p53 to become active. This compound mimics this disruption, leading to p53 activation.

Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes key quantitative metrics for this compound, providing a basis for its preclinical evaluation.

| Parameter | Value | Method | Reference |

| IC50 (MDM2-p53 Interaction) | 4 nM | Biochemical Assay | [1] |

| Cell Viability (BTSCs) | pM concentrations | Cell-based Assay | [4] |

| In vivo Efficacy | Prolonged survival | Orthotopic Xenograft Models | [4] |

| Pharmacodynamics | Strong activation of p21 and MIC1 | In vivo mouse models | [4] |

Experimental Protocols

Studying the this compound-p53 interaction involves various biochemical and biophysical techniques to confirm target engagement, measure binding affinities, and assess downstream cellular effects.

Co-Immunoprecipitation (Co-IP) to Verify Disruption of the p53-MDM2 Interaction

Co-IP is a gold-standard technique to study protein-protein interactions within the cellular environment.[5] This protocol is designed to demonstrate that this compound disrupts the interaction between endogenous p53 and MDM2.

Caption: Workflow for Co-immunoprecipitation to study the this compound-p53 interaction.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate p53 wild-type cancer cells (e.g., HCT116, SJSA-1) and grow to 70-80% confluency.

-

Treat cells with either vehicle (DMSO) or a working concentration of this compound (e.g., 1 µM) for a specified time (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add 0.5-1.0 mL of ice-cold, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).[6]

-

Incubate on ice for 10-15 minutes.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

-

Pre-clearing:

-

Add 20-30 µL of Protein A/G magnetic bead slurry to the cell lysate.

-

Incubate with rotation for 1 hour at 4°C.

-

Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of a primary antibody against the "bait" protein (e.g., anti-MDM2) to the pre-cleared lysate.

-

Incubate with gentle rotation overnight at 4°C.

-

-

Immune Complex Capture:

-

Add 30 µL of fresh Protein A/G magnetic beads to the lysate-antibody mixture.

-

Incubate with rotation for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads three to five times with 500 µL of cold lysis buffer.[7]

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the bead pellet in 30-50 µL of 2X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against the "prey" protein (p53) and the "bait" protein (MDM2) to confirm successful immunoprecipitation.

-

Expected Result: A significant reduction in the amount of p53 co-precipitated with MDM2 in the this compound-treated sample compared to the vehicle control.

-

Biophysical Methods for Quantitative Analysis

Techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are essential for quantifying the binding kinetics and affinity between a small molecule and its protein target.

Biolayer Interferometry (BLI) Workflow

BLI is an optical, label-free technique for measuring biomolecular interactions in real-time.[8][9]

Caption: General workflow for Biolayer Interferometry (BLI) analysis.

Protocol Outline:

-

Immobilization: Recombinant human MDM2 protein is immobilized onto a suitable biosensor tip (e.g., an amine-reactive or streptavidin-coated sensor for tagged proteins).

-

Baseline: The sensor is dipped into a running buffer to establish a stable baseline signal.

-

Association: The sensor is then moved into wells containing serial dilutions of this compound, and the binding (association) is measured in real-time as a shift in the interference pattern.[10]

-

Dissociation: The sensor is moved back into the running buffer, and the dissociation of this compound from MDM2 is measured.

-

Data Analysis: The resulting sensorgrams are analyzed using fitting models (e.g., 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Surface Plasmon Resonance (SPR) follows a similar principle to BLI, where one molecule (ligand, e.g., MDM2) is immobilized on a sensor chip, and the binding of the other molecule (analyte, e.g., this compound) is detected as a change in the refractive index at the surface.[11][12] This allows for the precise determination of binding kinetics.[13]

Conclusion

This compound is a potent inhibitor of the MDM2-p53 interaction, representing a targeted therapeutic strategy for cancers that retain wild-type p53. By disrupting the negative regulation of p53 by MDM2, this compound effectively restores the tumor suppressor's function, leading to cell-cycle arrest and apoptosis. The technical guide provided here outlines the core mechanism, signaling context, and essential experimental protocols for researchers and drug developers working to further characterize and develop this class of compounds. The combination of cellular assays like Co-IP with quantitative biophysical methods such as BLI and SPR is crucial for a comprehensive understanding of the this compound-p53 interaction and its therapeutic potential.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. The MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the p53-MDM2 interaction: targeting a protein-protein interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BI-907828, a novel potent MDM2 inhibitor, inhibits glioblastoma brain tumor stem cells in vitro and prolongs survival in orthotopic xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]

- 6. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 8. Chaperonin-based biolayer interferometry to assess the kinetic stability of metastable, aggregation-prone proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biolayer interferometry for DNA-protein interactions | PLOS One [journals.plos.org]

- 10. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]

- 11. bioradiations.com [bioradiations.com]

- 12. faculty.washington.edu [faculty.washington.edu]

- 13. Surface Plasmon Resonance Sensing of Biorecognition Interactions within the Tumor Suppressor p53 Network - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of BI-0252 in Oncology: A Technical Guide to its Induction of Apoptosis and Cell Cycle Arrest

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information specifically detailing the compound "BI-0252" is limited. This document leverages comprehensive data from the closely related and well-characterized Polo-like kinase 1 (PLK1) inhibitor, BI-2536 , as a proxy. Given their shared "BI" prefix, indicating origination from Boehringer Ingelheim, and the common target (PLK1), it is highly probable that their mechanism of action and cellular effects are analogous.

Executive Summary

Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression, and its overexpression is a common feature in a multitude of human cancers, often correlating with poor prognosis. Small molecule inhibitors targeting PLK1 have emerged as a promising class of anti-cancer therapeutics. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms by which the PLK1 inhibitor, represented here by BI-2536, induces potent anti-tumor effects through the dual induction of cell cycle arrest and apoptosis. This document outlines the quantitative effects on cancer cell lines, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways.

Data Presentation: Quantitative Effects of PLK1 Inhibition by BI-2536

The efficacy of BI-2536 in inhibiting cell proliferation and inducing cell cycle arrest and apoptosis has been demonstrated across a wide range of cancer cell lines. The following tables summarize the quantitative data from various studies.

Table 1: Inhibition of Cell Proliferation (IC50/EC50 Values) by BI-2536

| Cell Line | Cancer Type | IC50/EC50 (nM) | Exposure Time (hours) |

| HeLa | Cervical Cancer | ~2-25 | 72 |

| A549 | Lung Cancer | ~2-25 | 72 |

| HCT 116 | Colon Cancer | ~2-25 | 72 |

| BxPC-3 | Pancreatic Cancer | ~2-25 | 72 |

| NCI-H460 | Lung Cancer | ~2-25 | 72 |

| Neuroblastoma (Panel) | Neuroblastoma | < 100 | 24 |

| Anaplastic Thyroid Carcinoma (Panel) | Anaplastic Thyroid Carcinoma | 1.4-5.6 | Not Specified |

Data compiled from multiple sources, demonstrating potent, low nanomolar efficacy across diverse cancer types.[1][2][3]

Table 2: Induction of G2/M Cell Cycle Arrest and Apoptosis by BI-2536

| Cell Line | Concentration (nM) | Time (hours) | % of Cells in G2/M | % of Apoptotic Cells |

| SH-SY5Y | 5 | 24 | 63.64 ± 3.28 | 41.33 ± 5.45 |

| SH-SY5Y | 10 | 24 | Not Specified | 49.39 ± 6.28 |

| SK-N-BE(2) | 10 | 24 | 18.94 ± 7.14 | Not Specified |

| Y1 (ACC) | Not Specified | Not Specified | Significant Increase | Significant Increase |

| HeLa | 10-100 | 24 | Accumulation with 4N DNA content | Increased sub-G1 peak |

| MEFs | ≥100 | 24 | Not Specified | 20-30 |

This table illustrates the dual effect of BI-2536, first arresting cells in the G2/M phase of the cell cycle, followed by the induction of apoptosis.[3][4][5]

Core Mechanism of Action

BI-2536 is an ATP-competitive inhibitor of the serine/threonine kinase PLK1.[3][6] By binding to the ATP-binding pocket of PLK1, it prevents the phosphorylation of its downstream substrates, which are essential for multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Inhibition of PLK1 activity leads to a cascade of events culminating in mitotic arrest and subsequent cell death.

Signaling Pathways

The primary consequence of PLK1 inhibition by BI-2536 is a prolonged arrest in the G2/M phase of the cell cycle.[3][4] This arrest is a result of the disruption of the mitotic spindle and the activation of the spindle assembly checkpoint (SAC). Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.

dot

References

- 1. Pharmacological inhibition of Polo-like kinase 1 (PLK1) by BI-2536 decreases the viability and survival of hamartin and tuberin deficient cells via induction of apoptosis and attenuation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. BI 2536 | Cell Signaling Technology [cellsignal.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BI-0252 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-0252 is a highly potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound stabilizes the p53 tumor suppressor protein, leading to the activation of the p53 signaling pathway and subsequent induction of cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological activity.

Mechanism of Action

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its levels are tightly regulated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function. This compound binds to the p53-binding pocket of MDM2, preventing the MDM2-p53 interaction. This inhibition stabilizes p53, allowing it to accumulate in the nucleus, transactivate its target genes, and induce anti-proliferative effects.[1]

Quantitative Data

The following table summarizes the in vitro potency of this compound.

| Parameter | Value | Reference |

| IC50 (MDM2-p53 Interaction) | 4 nM | [1] |

Note: The cellular potency (e.g., GI50 or IC50 for cell viability) of this compound will vary depending on the cell line and assay conditions.

Experimental Protocols

General Guidelines for Handling this compound

-

Solubility: Prepare stock solutions of this compound in DMSO. For cell culture experiments, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity.

-

Storage: Store the solid compound and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line with wild-type p53 (e.g., SJSA-1)

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium from your DMSO stock. Suggested concentration range: 0.01 nM to 10 µM.

-

Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Read the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the GI50/IC50 value.

-

Protocol 2: Western Blot for p53 and its Target Proteins

This protocol is for assessing the effect of this compound on the protein levels of p53 and its downstream targets, such as p21 (CDKN1A) and MDM2.

Materials:

-

Cancer cell line with wild-type p53

-

6-well cell culture plates

-

This compound

-

DMSO

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Western blot running and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., 100 nM, 1 µM) for a specified time (e.g., 8, 16, 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Protocol 3: Quantitative PCR (qPCR) for p53 Target Gene Expression

This protocol is to measure the change in mRNA expression of p53 target genes, such as CDKN1A and BBC3 (PUMA), in response to this compound treatment.

Materials:

-

Cancer cell line with wild-type p53

-

6-well cell culture plates

-

This compound

-

DMSO

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (CDKN1A, BBC3) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction:

-

Seed and treat cells with this compound as described in the Western Blot protocol (e.g., for 6, 12, or 24 hours).

-

Harvest the cells and extract total RNA using your preferred method, following the manufacturer's instructions.

-

Assess RNA quality and quantity.

-

-

cDNA Synthesis:

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.

-

-

qPCR:

-

Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for your target and housekeeping genes, and the qPCR master mix.

-

Run the qPCR reaction using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the Ct values for each gene in each sample.

-

Calculate the ΔCt for each target gene by normalizing to the housekeeping gene (ΔCt = Ct(target) - Ct(housekeeping)).

-

Calculate the ΔΔCt by normalizing the ΔCt of the treated samples to the vehicle control (ΔΔCt = ΔCt(treated) - ΔCt(control)).

-

Calculate the fold change in gene expression using the 2^-ΔΔCt method.

-

Expected Results

-

Cell Viability: this compound is expected to decrease the viability of wild-type p53 cancer cells in a dose-dependent manner.

-

Western Blot: An increase in the protein levels of p53 and its downstream targets, p21 and MDM2 (as MDM2 is also a transcriptional target of p53), is expected following this compound treatment.

-

qPCR: An increase in the mRNA expression of p53 target genes like CDKN1A and BBC3 is expected.

These protocols provide a foundation for investigating the cellular effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for BI-0252 in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols regarding the solubility and stability of the MDM2-p53 inhibitor, BI-0252, in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction. By disrupting this interaction, this compound stabilizes p53, leading to the activation of p53-mediated downstream pathways, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53. Given its therapeutic potential, understanding its physicochemical properties, such as solubility and stability in common laboratory solvents like DMSO, is essential for its effective use in research and drug development.

Signaling Pathway of this compound

This compound functions by inhibiting the E3 ubiquitin ligase activity of MDM2, which would otherwise target the tumor suppressor protein p53 for proteasomal degradation. The stabilization of p53 allows it to transcriptionally activate target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).

Solubility of this compound in DMSO

While specific quantitative solubility data for this compound in DMSO is not extensively published, it is generally reported to be soluble in DMSO. To ensure accurate experimental outcomes, it is recommended that researchers determine the solubility for their specific batch of this compound.

Data Presentation

The following table should be used to record the experimentally determined solubility of this compound.

| Parameter | Value | Method Used | Observations |

| Maximum Solubility | User-determined | e.g., Saturation Shake-Flask | e.g., No precipitation observed up to 50 mM |

| Kinetic Solubility | User-determined | e.g., Turbidimetric | e.g., Precipitation observed at 100 µM in PBS with 1% DMSO |

Experimental Protocol: Determining the Equilibrium Solubility of this compound in DMSO (Shake-Flask Method)

This protocol outlines the steps to determine the equilibrium solubility of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous DMSO (≥99.9%)

-

Microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Thermomixer or incubator shaker

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

-

HPLC or LC-MS system with a suitable column and detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed microcentrifuge tube. Record the initial weight.

-

Dissolution: Add a precise volume of anhydrous DMSO (e.g., 500 µL) to the tube.

-

Equilibration: Tightly cap the tube and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium.

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantification: Prepare a series of dilutions of the filtered supernatant in a suitable solvent (e.g., acetonitrile/water). Analyze the diluted samples by a validated HPLC or LC-MS method to determine the concentration of this compound. A standard curve with known concentrations of this compound should be used for accurate quantification.

-

Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Stability of this compound in DMSO

The stability of this compound in DMSO is critical for the integrity of stock solutions and the reliability of experimental data. General recommendations are to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles.

Data Presentation

Use the following tables to document the stability of this compound under different conditions.

Table 1: Long-Term Stability at -20°C

| Time Point | Purity (%) | Degradation Products Observed |

| Initial (T=0) | User-determined | None |

| 1 Month | User-determined | User-determined |

| 3 Months | User-determined | User-determined |

| 6 Months | User-determined | User-determined |

| 1 Year | User-determined | User-determined |

Table 2: Freeze-Thaw Stability

| Freeze-Thaw Cycles | Purity (%) | Degradation Products Observed |

| 0 Cycles | User-determined | None |

| 1 Cycle | User-determined | User-determined |

| 3 Cycles | User-determined | User-determined |

| 5 Cycles | User-determined | User-determined |

| 10 Cycles | User-determined | User-determined |

Table 3: Short-Term Stability at Room Temperature

| Time at RT | Purity (%) | Degradation Products Observed |

| 0 Hours | User-determined | None |

| 4 Hours | User-determined | User-determined |

| 8 Hours | User-determined | User-determined |

| 24 Hours | User-determined | User-determined |

Experimental Protocol: Assessing the Stability of this compound in DMSO

This protocol describes a method to evaluate the stability of a this compound DMSO stock solution over time and under different conditions.

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

Sterile, amber microcentrifuge tubes

-

LC-MS system with a suitable column and detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 10 mM).

-

Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution by LC-MS to determine the initial purity and peak area.

-

Aliquoting and Storage:

-

Long-Term Stability: Aliquot the stock solution into multiple amber microcentrifuge tubes and store them at -20°C.

-

Freeze-Thaw Stability: Prepare another set of aliquots and subject them to repeated freeze (-20°C) and thaw (room temperature) cycles.

-

Room Temperature Stability: Leave a set of aliquots at room temperature, protected from light.

-

-

Time-Point Analysis: At each scheduled time point (as outlined in the tables above), retrieve one aliquot from each storage condition.

-

Sample Analysis: Analyze the samples by LC-MS.

-

Data Analysis: Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at T=0. Monitor for the appearance of new peaks, which may indicate degradation products.

Best Practices for Handling this compound in DMSO

-

Use High-Quality DMSO: Always use anhydrous, high-purity DMSO (≥99.9%) to prepare stock solutions. DMSO is hygroscopic; absorbed water can affect solubility and stability.

-

Storage: Store the solid this compound powder at -20°C, protected from light and moisture. Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

Preparation of Working Solutions: When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the final aqueous medium just before use. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%, but should be optimized for each cell line).

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

By following these application notes and protocols, researchers can ensure the reliable and consistent use of this compound in their experiments.

Application Notes and Protocols: Determining the In Vitro Dose-Response Curve of BI-0252

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for determining the in vitro dose-response curve of the hypothetical compound BI-0252. The protocols outlined herein are designed to be adaptable for various cell lines and are based on established methodologies for assessing the cytotoxic and cytostatic effects of therapeutic compounds. A dose-response curve is fundamental to characterizing the potency of a new chemical entity, typically quantified by the half-maximal inhibitory concentration (IC50).[1][2][3] This value represents the concentration of a drug that is required for 50% inhibition in vitro.[2]

The following sections detail the necessary experimental protocols, data presentation guidelines, and visual representations of the underlying biological processes and workflows. While "this compound" is used as a placeholder, these protocols are broadly applicable to other small molecule inhibitors.

Signaling Pathways and Mechanism of Action

While the precise target of this compound is not publicly documented, many small molecule inhibitors exert their effects by modulating key signaling pathways that control cell proliferation, survival, and death. A common mechanism involves the inhibition of protein kinases or other crucial nodes in signaling cascades, leading to cell cycle arrest and apoptosis.[4][5]

Below is a representative signaling pathway illustrating how a hypothetical inhibitor like this compound might induce apoptosis and cell cycle arrest.

Experimental Protocols

The following protocols provide a step-by-step guide for determining the dose-response curve of this compound using a cell viability assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is described here, which is a colorimetric assay for assessing cell metabolic activity.[6][7] Viable cells with active metabolism convert MTT into a purple formazan product.[6][8]

Materials

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT reagent (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Experimental Workflow Diagram

Detailed Protocol

-

Cell Seeding:

-

Culture the chosen cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in a complete medium to a final concentration that will result in 50-70% confluency after 24 hours of incubation. A typical seeding density is between 5,000 and 10,000 cells per well in a 96-well plate.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only for background control.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

-

-

Drug Treatment:

-

Prepare a series of dilutions of this compound in a complete medium. A common approach is to use a 10-point, 2-fold serial dilution starting from a high concentration (e.g., 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[7]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

-

-

Data Acquisition:

Data Presentation and Analysis

The raw absorbance data should be processed to calculate the percentage of cell viability for each concentration of this compound.

Calculation of Percent Viability:

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

The calculated percent viability data can then be plotted against the logarithm of the drug concentration to generate a dose-response curve. Non-linear regression analysis is used to fit a sigmoidal curve to the data and determine the IC50 value.[9]

Example Data Summary

The following tables present illustrative data for the effect of this compound on two different cancer cell lines.

Table 1: Dose-Response of this compound on Cell Line A (e.g., a lung cancer cell line)

| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Viability (%) |

| 0 (Vehicle) | 1.254 | 0.087 | 100.0 |

| 0.1 | 1.211 | 0.075 | 96.6 |

| 0.5 | 1.053 | 0.061 | 84.0 |

| 1 | 0.876 | 0.055 | 69.8 |

| 5 | 0.632 | 0.042 | 50.4 |

| 10 | 0.415 | 0.031 | 33.1 |

| 50 | 0.201 | 0.019 | 16.0 |

| 100 | 0.158 | 0.015 | 12.6 |

Table 2: Dose-Response of this compound on Cell Line B (e.g., a breast cancer cell line)

| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Viability (%) |

| 0 (Vehicle) | 1.302 | 0.091 | 100.0 |

| 0.1 | 1.289 | 0.085 | 99.0 |

| 0.5 | 1.150 | 0.078 | 88.3 |

| 1 | 0.998 | 0.069 | 76.7 |

| 5 | 0.754 | 0.053 | 57.9 |

| 10 | 0.589 | 0.045 | 45.2 |

| 50 | 0.312 | 0.028 | 24.0 |

| 100 | 0.255 | 0.021 | 19.6 |

Table 3: Calculated IC50 Values for this compound

| Cell Line | IC50 (µM) |

| Cell Line A | 4.98 |

| Cell Line B | 9.76 |

Downstream Effects: Cell Cycle and Apoptosis Analysis

To further elucidate the mechanism of action of this compound, it is recommended to investigate its effects on the cell cycle and apoptosis.

Cell Cycle Analysis Protocol

-

Cell Treatment: Seed and treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

-

Staining: Resuspend fixed cells in PBS containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10]

Apoptosis Assay Protocol (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound as described for cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

These downstream analyses can provide valuable insights into whether this compound induces cell death through apoptosis and/or causes a block in cell cycle progression.[9][11]

References

- 1. Simultaneous Visualization of Both Signaling Cascade Activity and End-Point Gene Expression in Single Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. K252a induces cell cycle arrest and apoptosis by inhibiting Cdc2 and Cdc25c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target protein identification in live cells and organisms with a non-diffusive proximity tagging system | eLife [elifesciences.org]

- 6. rsc.org [rsc.org]

- 7. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 10. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway [mdpi.com]

- 11. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot for p53 Activation by BI-0252

For Researchers, Scientists, and Drug Development Professionals

Abstract